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molecular formula C9H13NO2 B8751818 1-Cyano-3-methylcyclohexane-1-carboxylic acid

1-Cyano-3-methylcyclohexane-1-carboxylic acid

Cat. No. B8751818
M. Wt: 167.20 g/mol
InChI Key: MCBWASXRBJGGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04846998

Procedure details

This ester is hydrolyzed by heating with ethanolic potassium hydroxide solution. Neutralization, extraction with methyl tert.-butyl ether and distillative removal of the solvent gives 1-cyano-3-methylcyclohexanecarboxylic acid.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4]([C:13]#[N:14])([C:8]([O:10]CC)=[O:9])[CH2:3]1.[OH-].[K+]>>[C:13]([C:4]1([C:8]([OH:10])=[O:9])[CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3]1)#[N:14] |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CCC1)(C(=O)OCC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Neutralization, extraction
CUSTOM
Type
CUSTOM
Details
with methyl tert.-butyl ether and distillative removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CC(CCC1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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